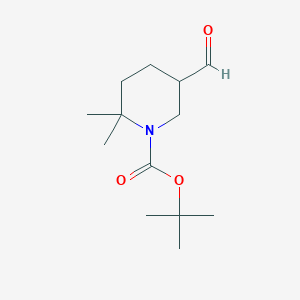
Tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3 It is a piperidine derivative, characterized by the presence of a formyl group at the 5-position and a tert-butyl ester at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at low temperatures (around -78°C) . This reaction yields the desired formylated product with high selectivity.
Industrial Production Methods
While specific industrial production methods for tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Tert-butyl 5-carboxy-2,2-dimethylpiperidine-1-carboxylate.
Reduction: Tert-butyl 5-hydroxymethyl-2,2-dimethylpiperidine-1-carboxylate.
Substitution: Various imine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate: Similar structure but with different substitution pattern.
Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate: Contains an aminomethyl group instead of a formyl group.
Tert-butyl 2,2-dimethylpiperazine-1-carboxylate: A piperazine derivative with similar steric properties.
Uniqueness
Tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C13H23NO3 |
|---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-10(9-15)6-7-13(14,4)5/h9-10H,6-8H2,1-5H3 |
InChI-Schlüssel |
GPONZEYPJDZZSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CN1C(=O)OC(C)(C)C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


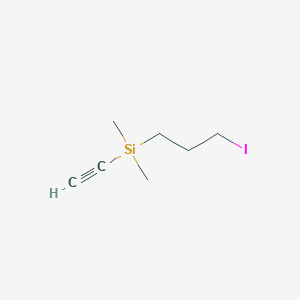
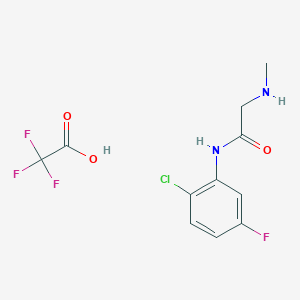
![tert-butyl [(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13503627.png)
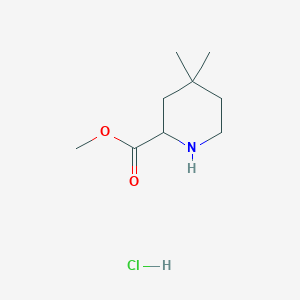

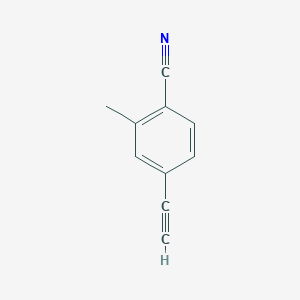

![tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13503653.png)
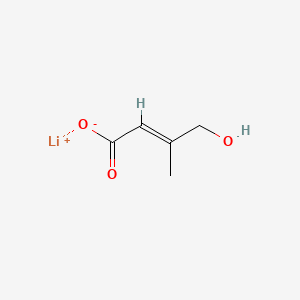
![9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13503668.png)
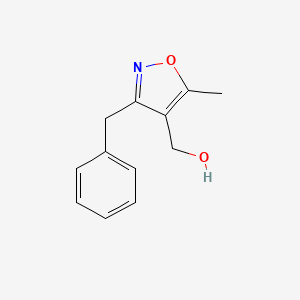
![2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B13503689.png)

![[2,3'-Bipyrrolidin]-2'-one hydrochloride](/img/structure/B13503699.png)
